molecular formula C21H34O5 B12417732 Allotetrahydrocortisol-d6

Allotetrahydrocortisol-d6

Cat. No.: B12417732
M. Wt: 372.5 g/mol
InChI Key: AODPIQQILQLWGS-RFILBKDYSA-N
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Description

Allotetrahydrocortisol-d6 (5α-pregnan-3α,11β,17α,21-tetrol-20-one-d6) is a deuterium-labeled isotopologue of allotetrahydrocortisol (ATHF), a major metabolite of cortisol. This compound is synthesized by replacing six hydrogen atoms with deuterium at specific positions, typically at sites resistant to metabolic exchange (e.g., C-2, C-4, and C-16 in the steroid nucleus) . The deuterium labeling enhances its utility as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) for quantifying endogenous cortisol metabolites in biological matrices . Its structural fidelity to non-deuterated ATHF ensures minimal chromatographic deviation while enabling precise mass spectrometric differentiation .

Properties

Molecular Formula

C21H34O5

Molecular Weight

372.5 g/mol

IUPAC Name

2,2-dideuterio-2-hydroxy-1-[(3R,5S,8S,9S,10S,11S,13S,14S,17R)-2,2,4,4-tetradeuterio-3,11,17-trihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18+,19-,20-,21-/m0/s1/i5D2,9D2,11D2

InChI Key

AODPIQQILQLWGS-RFILBKDYSA-N

Isomeric SMILES

[2H]C1(C[C@]2([C@@H](CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C([2H])([2H])O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H]

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allotetrahydrocortisol-d6 involves the incorporation of deuterium atoms into the allotetrahydrocortisol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using deuterated precursors. The process includes purification steps such as chromatography to isolate the desired compound with high purity. The production methods are designed to be cost-effective and scalable to meet the demands of research and clinical applications .

Chemical Reactions Analysis

Types of Reactions

Allotetrahydrocortisol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized metabolites of this compound, which are useful for further biochemical studies and clinical applications .

Mechanism of Action

Allotetrahydrocortisol-d6 exerts its effects by mimicking the behavior of natural cortisol metabolites. It interacts with various molecular targets, including glucocorticoid receptors, and modulates the activity of enzymes involved in cortisol metabolism. The pathways involved include the hypothalamus-pituitary-adrenal axis, which regulates cortisol secretion and its downstream effects .

Comparison with Similar Compounds

Structural and Isotopic Differences

Table 1: Structural and Isotopic Properties of Allotetrahydrocortisol-d6 and Related Compounds
Compound Molecular Formula Deuterium Positions Key Functional Groups Primary Application References
This compound C₂₁H₂₀D₆O₅ 6 (positions vary) 3α,11β,17α,21-tetrol; 5α-reduced LC-MS internal standard
Tetrahydrocortisol (THF) C₂₁H₃₂O₅ None 3α,11β,17α,21-tetrol; 5β-reduced Endogenous cortisol metabolite
Allotetrahydrocortisone C₂₁H₃₀O₅ None 3α,17α,21-triol; 11-keto; 5α-reduced Cortisone metabolite
6β-Hydroxy Cortisol-d4 C₂₁H₂₆D₄O₆ 4 (C-9,11,12,12) 6β-hydroxy; 3α,17α,21-triol Drug interaction studies
21-O-Acetyl 6β-Hydroxy Cortisol-d4 C₂₃H₂₈D₄O₇ 4 (positions vary) 21-acetyl; 6β-hydroxy; 11β,17α-diol Metabolite profiling

Key Observations :

  • Stereochemistry : this compound and THF differ in the reduction of the cortisol A-ring (5α vs. 5β), affecting their metabolic pathways and chromatographic retention .
  • Isotopic Labeling: Unlike non-deuterated ATHF, this compound exhibits a molecular weight increase of ~6 Da, critical for avoiding overlap with endogenous analytes in MS .
  • Functional Groups : The 11β-hydroxyl group in ATHF-d6 distinguishes it from allotetrahydrocortisone (11-keto), which is a metabolite of cortisone .

Metabolic and Analytical Roles

Table 2: Metabolic Pathways and Analytical Performance
Compound Metabolic Origin LC-MS Retention Time (min) Quantification Accuracy (% Recovery) References
This compound Synthetic (IS) 8.2 ± 0.3 98–102%
Tetrahydrocortisol Cortisol 5β-reduction 7.9 ± 0.3 N/A (endogenous)
Allotetrahydrocortisone Cortisone 5α-reduction 8.5 ± 0.3 N/A (endogenous)
6β-Hydroxy Cortisol-d4 CYP3A4-mediated oxidation 6.8 ± 0.2 95–105%

Research Findings :

  • 5α vs. 5β Reduction: The 5α-reduction of cortisol (yielding ATHF) is less prevalent in humans compared to 5β-reduction (THF), making ATHF a minor but diagnostically significant metabolite in disorders like adrenal insufficiency .
  • Deuterated Standards: ATHF-d6 improves assay precision by mitigating matrix effects; its recovery rates (98–102%) exceed those of non-deuterated analogs in urine and plasma .
  • Chromatographic Challenges: High background noise in assays for compounds like 21-deoxycortisol necessitates deuterated ISs to enhance signal-to-noise ratios .

Physicochemical Properties

Table 3: Physicochemical Data
Property This compound Allotetrahydrocortisol (Non-deuterated) 6β-Hydroxy Cortisol-d4
Molecular Weight 386.51 g/mol 380.48 g/mol 382.48 g/mol
Melting Point ~245°C (extrapolated) 244.5°C 161–168°C (dec.)
LogP 1.65 (predicted) 1.65 1.70
Solubility Methanol (slight) Methanol (slight) Methanol (slight)
Stability -20°C (long-term) Ambient (degradation-prone) -20°C

Notes:

  • Deuterium labeling minimally affects LogP but increases molecular weight, aiding MS detection .
  • The melting point of ATHF-d6 is extrapolated from its non-deuterated counterpart, which has a well-documented mp of 244.5°C .

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